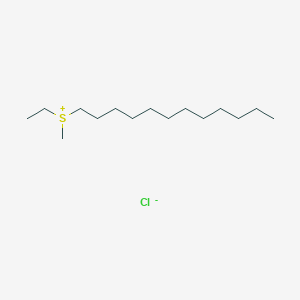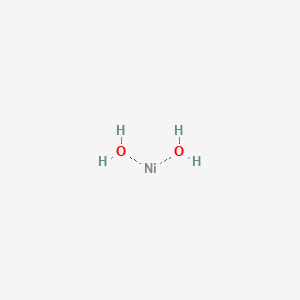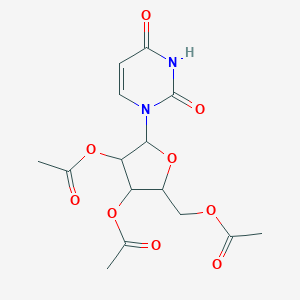![molecular formula C34H36N4O4Zn-4 B224689 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc CAS No. 14354-67-7](/img/structure/B224689.png)
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, also known as 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc, is a useful research compound. Its molecular formula is C34H36N4O4Zn-4 and its molecular weight is 630.1 g/mol. The purity is usually 95%.
The exact mass of the compound 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26741. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Coordination Complexes - Metalloporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Photophysical Parameters of Tetraphenylporphyrin
Tetraphenylporphyrins, including those containing zinc, serve as benchmark molecules in photochemistry and photosynthesis research. These compounds are analogs to chlorophyll and are extensively studied for their molar absorption coefficients, fluorescence quantum yields, and singlet excited-state lifetimes. The precise measurement of these parameters is crucial for applications in fluorescence resonance energy transfer (FRET) processes and the assessment of molecular brightness in photochemical studies (Taniguchi et al., 2021).
Zinc in Cancer Prevention and Treatment
The roles of zinc, in combination with ω-3 polyunsaturated fatty acids and vitamin D, have been explored for their anti-cancer properties. Zinc's molecular biological properties and its mode of action, distinct yet complementary to other nutrients, underscore its importance in cancer prevention and treatment strategies. Supplementing zinc along with these nutrients has shown potential benefits in enhancing the efficacy of chemotherapy treatments and improving overall health outcomes in cancer patients (Story, 2020).
Binding Interactions of Cationic Porphyrins with DNA
Cationic porphyrins, including zinc derivatives, have attracted interest due to their potential therapeutic applications and unique binding interactions with DNA. These compounds can bind externally or intercalate depending on the DNA substrate, offering insights into the development of novel therapeutic agents targeting DNA. The understanding of these interactions is crucial for the advancement of therapies targeting genetic disorders and cancers (McMillin et al., 2005).
Zinc's Role in Biological Systems
Zinc's importance in biological systems is well-documented, involving over 300 enzyme activities and critical processes such as cell development, hormone production, and immune system functioning. Studies have highlighted zinc's protective effects against toxicity from other elements and its essential role in maintaining overall body health (Moshtaghie, 2013).
Eigenschaften
CAS-Nummer |
14354-67-7 |
|---|---|
Produktname |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |
Molekularformel |
C34H36N4O4Zn-4 |
Molekulargewicht |
630.1 g/mol |
IUPAC-Name |
3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc |
InChI |
InChI=1S/C34H36N4O4.Zn/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H,39,40)(H,41,42);/q-4;/b25-13-,26-13?,27-14?,28-15-,29-14-,30-15?,31-16?,32-16-; |
InChI-Schlüssel |
XLWZYGZUFFXBAA-QPPPNFCJSA-N |
Isomerische SMILES |
CCC\1=C(/C/2=C/C3=C(C(=C([N-]3)/C=C\4/C(=C(/C(=C/C5=C(C(=C([N-]5)/C=C1\[N-]2)C)CC)/[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn] |
SMILES |
CCC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=CC5=C(C(=C([N-]5)C=C1[N-]2)C)CC)[N-]4)C)CCC(=O)O)CCC(=O)O)C)C.[Zn] |
Kanonische SMILES |
[H+].[H+].CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=CC1=N2)[N-]5)C)CCC(=O)[O-])CCC(=O)[O-])C)C(=C3C)CC)C.[Zn+2] |
Synonyme |
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, zinc salt (1:1) zinc mesoporphyrin ZnMP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)








